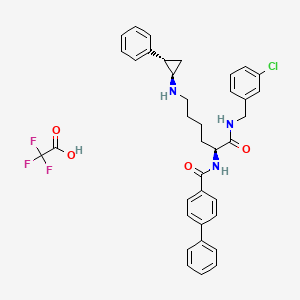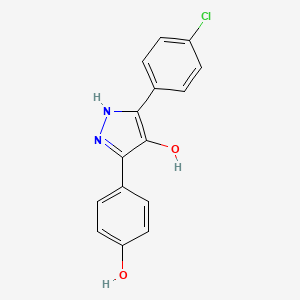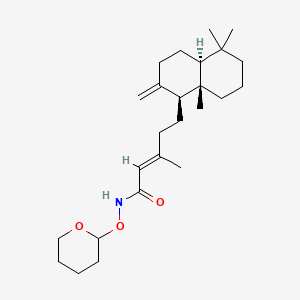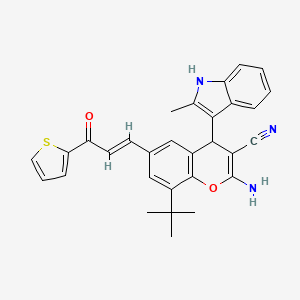
Adenosine-13C10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-13C10: is a stable isotope-labeled compound of adenosine, where ten carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its ability to trace and study metabolic pathways and molecular interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-13C10 typically involves the incorporation of carbon-13 into the ribose and adenine components of adenosine. The process begins with the preparation of carbon-13 labeled ribose, which is then coupled with adenine to form this compound. The reaction conditions often include the use of specific catalysts and solvents to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine-13C10 undergoes various chemical reactions, including:
Oxidation: Adenosine can be oxidized to inosine using oxidizing agents like iodine or potassium permanganate.
Reduction: Reduction of adenosine can lead to the formation of deoxyadenosine.
Common Reagents and Conditions:
Oxidation: Iodine, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Inosine
Reduction: Deoxyadenosine
Substitution: Various substituted adenosine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Adenosine-13C10 is used in NMR spectroscopy to study the structure and dynamics of nucleic acids and other biomolecules. Its isotopic labeling allows for detailed analysis of molecular interactions and conformational changes .
Biology: In biological research, this compound is used to trace metabolic pathways and study the role of adenosine in cellular processes. It helps in understanding the mechanisms of action of adenosine receptors and their involvement in physiological and pathological conditions .
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of adenosine and its analogs. It is also used in drug development to study the interaction of adenosine with its receptors and the effects of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for research and development purposes. It is also used in quality control and validation of analytical methods .
Wirkmechanismus
Adenosine-13C10 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3, each of which has distinct physiological roles. The binding of adenosine to these receptors leads to various cellular responses, such as modulation of neurotransmitter release, regulation of blood flow, and immune responses .
Molecular Targets and Pathways:
A1 Receptor: Involved in reducing heart rate and promoting sleep.
A2A Receptor: Plays a role in vasodilation and anti-inflammatory responses.
A2B Receptor: Involved in bronchoconstriction and immune responses.
A3 Receptor: Associated with anti-inflammatory and cardioprotective effects.
Vergleich Mit ähnlichen Verbindungen
Adenosine-15N5: Another isotopically labeled form of adenosine with nitrogen-15.
Deoxyadenosine-13C10: A deoxygenated form of this compound.
Guanosine-13C10: A similar nucleoside with carbon-13 labeling.
Uniqueness: this compound is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions, making it a valuable tool in various fields of scientific research .
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
277.17 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
OIRDTQYFTABQOQ-JEUJIVADSA-N |
Isomerische SMILES |
[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)



![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)







